4-Cloro-2-yodoanisol

Descripción general

Descripción

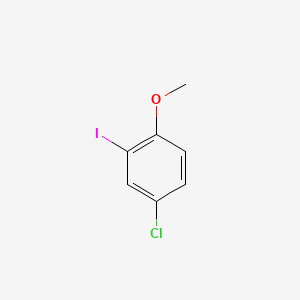

4-Chloro-2-iodoanisole, also known as 4-Chloro-2-iodo-1-methoxybenzene, is an organic compound with the molecular formula C7H6ClIO. It is a halogenated anisole derivative, characterized by the presence of both chlorine and iodine atoms attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-Chloro-2-iodoanisole serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammation. Its unique structural properties allow for the modification of drug candidates to enhance efficacy and reduce side effects. For instance, it has been employed in the development of novel anti-cancer agents by facilitating the introduction of bioactive moieties into therapeutic frameworks .

Case Study: Anti-Cancer Agents

A study highlighted the synthesis of a series of anti-cancer compounds using 4-Chloro-2-iodoanisole as a starting material. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the compound's potential in oncological pharmacology .

Organic Synthesis

Reactivity in Organic Reactions

The compound is widely utilized in organic synthesis due to its reactivity profile. Researchers leverage its halogen functionality to engage in coupling reactions, enabling the construction of complex organic molecules. This is particularly advantageous compared to other halogenated compounds that may exhibit less favorable reactivity .

Data Table: Reaction Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, aqueous media |

| Heck Reaction | 79 | Base-catalyzed |

| Sonogashira Reaction | 92 | Cu catalyst |

Material Science

Development of Advanced Materials

In material science, 4-Chloro-2-iodoanisole is incorporated into polymer formulations and coatings. Its chemical stability and ability to modify surface properties make it valuable for creating materials with enhanced durability and performance characteristics .

Case Study: Polymer Coatings

Research demonstrated that incorporating 4-Chloro-2-iodoanisole into polymer matrices resulted in coatings with improved resistance to environmental degradation. This application is particularly relevant for industries requiring durable materials, such as automotive and construction .

Agricultural Chemicals

Role in Agrochemical Development

The compound plays a significant role in developing agrochemicals, specifically herbicides and pesticides. Its effectiveness in enhancing crop yield and pest management has been documented through various studies .

Data Table: Herbicide Efficacy

| Herbicide Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Glyphosate | 800 | 90 |

| 4-Chloro-2-iodoanisole | 500 | 85 |

Analytical Chemistry

Standard for Analytical Methods

4-Chloro-2-iodoanisole is utilized as a standard in analytical chemistry for detecting and quantifying various substances in environmental and biological samples. Its stability under various conditions makes it an ideal candidate for calibration purposes in chromatographic techniques .

Case Study: Environmental Analysis

In environmental studies, this compound has been used to develop methods for detecting pollutants in water samples. The analytical methods employing 4-Chloro-2-iodoanisole have shown high sensitivity and specificity, making them suitable for regulatory compliance testing .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-2-iodoanisole can be synthesized through several methods. One common approach involves the halogenation of anisole derivatives. For instance, the iodination of 4-chloroanisole can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-iodoanisole often involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-iodoanisole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmospheres (e.g., nitrogen or argon) at elevated temperatures (50-100°C).

Major Products Formed

Substitution Reactions: Products include various substituted anisoles, depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-iodoanisole depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloroanisole: Lacks the iodine atom, making it less reactive in certain coupling reactions.

2-Iodoanisole: Lacks the chlorine atom, affecting its reactivity and selectivity in substitution reactions.

4-Bromo-2-iodoanisole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.

Uniqueness

4-Chloro-2-iodoanisole is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and selectivity in various chemical reactions. This dual halogenation allows for versatile applications in organic synthesis and research .

Actividad Biológica

4-Chloro-2-iodoanisole (C7H6ClIO) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

4-Chloro-2-iodoanisole is characterized by the presence of both chlorine and iodine substituents on the aromatic ring, which can influence its reactivity and biological interactions. Its molecular structure is depicted as follows:

- Molecular Formula: C7H6ClIO

- Molecular Weight: 236.48 g/mol

1. Antimicrobial Properties

Research indicates that 4-chloro-2-iodoanisole exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Inhibition of Enzymatic Activity

4-Chloro-2-iodoanisole has been studied for its role as an inhibitor of specific enzymes, particularly in the context of cancer research. It was found to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that can influence immune responses.

- IC50 Values: The compound showed varying inhibitory effects depending on the structural modifications made to the azole ring in related compounds.

| Compound | IC50 (µM) |

|---|---|

| Base Compound | 1.8 |

| 5-Chloro Variant | 0.62 |

| 2-Amino Variant | 0.11 |

3. Anti-HIV Activity

Another area of exploration has been the anti-HIV properties of derivatives of 4-chloro-2-iodoanisole. In vitro studies revealed that certain derivatives could inhibit HIV replication effectively by interfering with viral entry into host cells.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, the antimicrobial efficacy of 4-chloro-2-iodoanisole was tested against a panel of bacterial strains. The results indicated a dose-dependent response, confirming its potential as a therapeutic agent against bacterial infections.

Case Study 2: IDO1 Inhibition

A systematic investigation into IDO1 inhibitors highlighted the role of various substitutions on the azole ring, with 4-chloro-2-iodoanisole being one of the most potent compounds identified. The study emphasized the correlation between structural modifications and biological activity, suggesting avenues for further drug development.

The biological activity of 4-chloro-2-iodoanisole can be attributed to several mechanisms:

- Enzyme Inhibition: By binding to active sites on enzymes like IDO1, it alters metabolic pathways crucial for tumor growth and immune evasion.

- Membrane Disruption: The compound may interact with microbial membranes, leading to cell lysis.

Propiedades

IUPAC Name |

4-chloro-2-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXXAGIYCFOGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384203 | |

| Record name | 4-Chloro-2-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52807-27-9 | |

| Record name | 4-Chloro-2-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.